molecular formula C9H7FO4 B6589455 3-fluoro-5-formyl-4-methoxybenzoic acid CAS No. 2137718-44-4

3-fluoro-5-formyl-4-methoxybenzoic acid

Cat. No. B6589455
CAS RN: 2137718-44-4
M. Wt: 198.1
InChI Key:
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Description

3-Fluoro-4-methoxybenzoic acid is a fluorinated para-anisic acid derivative . It has a molecular weight of 170.14 . The compound is solid at room temperature .


Synthesis Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .


Molecular Structure Analysis

The molecular formula of 3-fluoro-4-methoxybenzoic acid is C8H7FO3 . The InChI key is HYNNNQDQEORWEU-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Fluoro-4-methoxybenzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . It can also be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .


Physical And Chemical Properties Analysis

3-Fluoro-4-methoxybenzoic acid is a solid at room temperature . It has a molecular weight of 170.14 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorinated Building Blocks in Organic Synthesis

Pharmaceutical Intermediates

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust, avoid contact with skin and eyes, and to use personal protective equipment .

Future Directions

3-Fluoro-4-methoxybenzoic acid can be used as an intermediate in the preparation of APIs . It can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-5-formyl-4-methoxybenzoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methoxybenzoic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "fluorine gas", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "formic acid" ], "Reaction": [ "The first step involves the conversion of 3-methoxybenzoic acid to 3-nitrobenzoic acid by reacting it with sodium nitrite and hydrochloric acid.", "The resulting 3-nitrobenzoic acid is then reduced to 3-aminobenzoic acid using sodium hydroxide and hydrogen gas.", "The 3-aminobenzoic acid is then fluorinated using fluorine gas and a catalyst to yield 3-fluoro-aminobenzoic acid.", "The 3-fluoro-aminobenzoic acid is then oxidized using potassium permanganate to yield 3-fluoro-5-formylbenzoic acid.", "The formyl group is then protected using sodium bisulfite to yield 3-fluoro-5-(sodium sulfonate)-benzoic acid.", "The sulfonate group is then removed using sodium carbonate to yield 3-fluoro-5-formylbenzoic acid.", "Finally, the methoxy group is hydrolyzed using formic acid to yield the target compound, 3-fluoro-5-formyl-4-methoxybenzoic acid." ] }

CAS RN

2137718-44-4

Product Name

3-fluoro-5-formyl-4-methoxybenzoic acid

Molecular Formula

C9H7FO4

Molecular Weight

198.1

Purity

95

Origin of Product

United States

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